molecular formula C20H13Cl2NO4S B2546076 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate CAS No. 320424-11-1

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate

Cat. No.: B2546076
CAS No.: 320424-11-1
M. Wt: 434.29
InChI Key: IOOGTDTXGJWDMX-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate is a synthetic organic compound of significant interest in advanced chemical research and development. Its molecular structure, which incorporates a sulfide (thioether) linkage, nitro group, and multiple aromatic systems, makes it a valuable scaffold in materials science and medicinal chemistry. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules for exploring structure-activity relationships. The presence of the sulfide and ester functional groups provides reactive sites for further chemical modification, allowing for the creation of libraries of derivatives with potential applications in the development of novel organic materials or as precursors for pharmacologically active molecules. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO4S/c21-15-5-7-17(8-6-15)28-19-9-4-13(10-18(19)23(25)26)12-27-20(24)14-2-1-3-16(22)11-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOGTDTXGJWDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration: Introducing a nitro group to the benzene ring.

    Sulfonation: Adding a sulfonyl group to the chlorophenyl ring.

    Esterification: Forming the ester linkage between the nitrobenzyl and chlorobenzenecarboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. Parameters such as temperature, pressure, and pH are meticulously monitored to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.

Scientific Research Applications

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Hypothetical Property Comparison

Property/Feature Target Compound 3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic Acid
Nitro Position 3-nitro 2-nitro
Functional Group Ester (benzyl 3-chlorobenzoate) Carboxylic acid
Chloro Substituents 4-chlorophenyl (sulfanyl), 3-chlorobenzoate 4-chlorophenyl (sulfanyl)
Hypothetical Solubility Lower (ester group increases lipophilicity) Higher (ionizable carboxylic acid)
Metabolic Stability Likely slower hydrolysis Faster deactivation via acid metabolism

The nitro group’s position alters electronic effects on the aromatic ring. In contrast, a 2-nitro group could sterically hinder adjacent substituents, influencing binding affinity .

Functional Group Variations: Ester vs. Carboxylic Acid

The ester group in the target compound contrasts with the carboxylic acid in 3-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid . Esters generally exhibit higher lipophilicity, enhancing membrane permeability but reducing water solubility. Carboxylic acids, being ionizable, often show improved aqueous solubility and faster metabolic clearance via hydrolysis or conjugation . For example, Levocetirizine (a 4-chlorophenyl-containing antihistamine) utilizes a carboxylic acid group for enhanced bioavailability and rapid renal excretion .

Substituent Effects: Chloro and Sulfanyl Groups

The 4-chlorophenylsulfanyl group is a common pharmacophore in bioactive molecules, contributing to hydrophobic interactions and π-stacking. In Levocetirizine, the 4-chlorophenyl group enhances binding to histamine H1 receptors . The sulfanyl linkage in the target compound may introduce metabolic susceptibility to oxidation, forming sulfoxides or sulfones, which could alter activity .

Computational Insights and Limitations

While experimental data are sparse, density functional theory (DFT) methods, such as those described by Becke (1993) and Lee-Yang-Parr (1988), could predict thermochemical properties (e.g., bond dissociation energies, dipole moments) and correlation energies for the target compound . For instance:

  • Electron Density Analysis : The nitro and chloro groups may create regions of high electron deficiency, affecting redox behavior.
  • Solubility Prediction : Group contribution methods or COSMO-RS simulations could estimate solubility differences between the ester and acid analogs.

However, such predictions require validation with experimental crystallographic data (e.g., via SHELX refinement ), which are currently unavailable.

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